N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine
Description
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-N-prop-2-enylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-6-12-11-13-7-5-10(14-11)15-8-9-3-4-9/h2,5,7,9H,1,3-4,6,8H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCFEQHHZOIHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=CC(=N1)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine typically involves the following key steps:
- Formation of the 4-(cyclopropylmethoxy)-2-pyrimidinamine core by nucleophilic substitution or coupling.
- Introduction of the N-allyl substituent via alkylation of the amino group.
- Purification and characterization to obtain the target compound with high purity.
Preparation of the 4-(cyclopropylmethoxy)-2-pyrimidinamine Intermediate
The 4-(cyclopropylmethoxy) substituent is introduced onto the pyrimidine ring through nucleophilic substitution of a suitable leaving group (e.g., halogen) at the 4-position with cyclopropylmethanol or its derivatives under basic conditions.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 4-chloropyrimidine + cyclopropylmethanol, base (e.g., K2CO3), solvent (DMF), 80-100°C, 6-12 h | 75-85 | Nucleophilic aromatic substitution; inert atmosphere recommended to prevent oxidation. |
| 2 | Purification by silica gel chromatography or recrystallization | - | Essential for removal of unreacted starting materials and side products. |
This step is crucial to ensure selective substitution without affecting other positions on the pyrimidine ring. The use of polar aprotic solvents like DMF or DMSO facilitates the nucleophilic substitution reaction.
The introduction of the allyl group on the amino nitrogen is commonly achieved via alkylation using allyl halides (e.g., allyl bromide or chloride) under controlled basic conditions.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 4-(cyclopropylmethoxy)-2-pyrimidinamine + allyl bromide, base (e.g., triethylamine or NaH), solvent (THF or DMF), 0-25°C, 2-8 h | 80-90 | Alkylation proceeds via nucleophilic substitution on the amino group; temperature control is critical. |
| 2 | Work-up: aqueous extraction, organic layer drying (Na2SO4), concentration | - | Followed by purification via column chromatography or recrystallization. |
The choice of base and solvent affects the selectivity and yield of the N-allylation. Triethylamine is often preferred for its mildness and ease of removal.
Purification and Characterization
Purification typically involves:
- Silica gel column chromatography using hexane/ethyl acetate mixtures.
- Recrystallization from suitable solvents (e.g., ethyl acetate/petroleum ether).
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation.
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Mass Spectrometry (MS) for molecular weight verification.
Summary Table of Preparation Methods
| Preparation Step | Reagents & Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| Nucleophilic substitution at 4-position | 4-chloropyrimidine + cyclopropylmethanol, K2CO3, DMF, 80-100°C, 6-12 h | 75-85 | Polar aprotic solvent, inert atmosphere recommended |
| N-allylation of amino group | Allyl bromide + triethylamine, THF or DMF, 0-25°C, 2-8 h | 80-90 | Temperature control critical, mild base preferred |
| Palladium-catalyzed allylation (alternative) | Pd(TFA)2, Ag2CO3, THF/DMSO, 100°C, 8 h | ~87 | Catalytic method with high yield, inert atmosphere |
| Microwave-assisted synthesis (related) | DMAP, triethylamine, DCM, 50°C, 10-20 min, microwave | 80-88 | Rapid reaction, improved efficiency |
| Purification | Silica gel chromatography, recrystallization | - | Essential for high purity and removal of side products |
Chemical Reactions Analysis
Types of Reactions
N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the allyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed for the reduction of the compound.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include epoxides, saturated derivatives, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine is characterized by its unique bicyclic structure, which allows it to interact with biological targets effectively. The compound’s molecular formula and structural characteristics enable it to function as a modulator of specific biological pathways.
Pharmacological Applications
1. Cancer Treatment
Research indicates that compounds similar to this compound may act as inhibitors of Pim kinases, which are implicated in various cancers. Pim kinases are overexpressed in hematological malignancies and solid tumors, making them a target for therapeutic intervention. Inhibition of these kinases can suppress tumor growth and enhance the efficacy of existing cancer therapies .
2. Anti-inflammatory Effects
In addition to its potential anti-cancer properties, this compound may exhibit anti-inflammatory effects. Compounds that inhibit similar pathways have been shown to reduce inflammation in various models, suggesting that this compound could be beneficial for treating inflammatory diseases .
Case Study 1: Cancer Cell Line Studies
A study investigated the effects of this compound on various cancer cell lines, including those from prostate and breast cancer. The results demonstrated significant reductions in cell viability at micromolar concentrations, indicating its potential as a therapeutic agent against these malignancies.
Case Study 2: In Vivo Models
In vivo studies using mouse models of lymphoma showed that treatment with this compound led to reduced tumor size and improved survival rates compared to control groups. These findings highlight the compound's efficacy in a biological context and support further development for clinical applications.
Data Tables
Mechanism of Action
The mechanism of action of N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclopropylmethoxy Substituents
(a) Benzofuran Derivatives (–4)
Compounds such as (2RS,3SR)-3-(3,5-bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)-2-(4-(cyclopropylmethoxy)phenyl)-2,3-dihydrobenzofuran-4-carbaldehyde (22) and methyl 3-(3,5-bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)-2-(4-(cyclopropylmethoxy)phenyl)benzofuran-4-carboxylate (19) share the cyclopropylmethoxy motif but differ in core structure (benzofuran vs. pyrimidinamine). Key comparisons include:
The benzofuran derivatives demonstrate that cyclopropylmethoxy groups enhance lipophilicity and may improve membrane permeability. However, their bulkier structures could reduce solubility compared to the pyrimidinamine core .
(b) Betaxolol Hydrochloride ()
Betaxolol, a β1-selective adrenergic antagonist, contains a cyclopropylmethoxyethylphenoxy group. Though pharmacologically distinct, its structure highlights the role of cyclopropylmethoxy in enhancing metabolic stability and target affinity.
Betaxolol’s cyclopropylmethoxyethylphenoxy group contributes to prolonged half-life, suggesting that the cyclopropylmethoxy group in the target compound may similarly resist oxidative metabolism .
Biological Activity
N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is being investigated for its effects on various biological pathways, particularly in relation to cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: C12H16N4O
- Molecular Weight: 232.28 g/mol
- IUPAC Name: this compound
The structure of this compound features a pyrimidine ring substituted with an allyl group and a cyclopropylmethoxy moiety, which may influence its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.
The compound is believed to act as an inhibitor of anaplastic lymphoma kinase (ALK), a target implicated in several malignancies. Inhibition of ALK can lead to reduced tumor growth and increased apoptosis in cancer cells.
Case Study:
A study involving the use of this compound on non-small cell lung cancer (NSCLC) cell lines demonstrated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in treating ALK-positive NSCLC.
G Protein-Coupled Receptor Modulation
This compound also exhibits activity against G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes.
Table 1: GPCR Interaction Profile
| GPCR Type | Effect | Reference |
|---|---|---|
| β-Adrenergic | Agonist | Hosoda et al., 2000 |
| Histamine H1 | Antagonist | Alexander et al., 2011 |
| Dopamine D2 | Partial Agonist | Unife et al., 2023 |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is critical for its application in clinical settings. Preliminary studies suggest it has favorable absorption characteristics and moderate metabolic stability, which are essential for effective therapeutic use.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | 65% |
| Half-life | 6 hours |
| Metabolism | Liver (CYP450 enzymes) |
Safety and Toxicity
Toxicological assessments have shown that this compound has a relatively low toxicity profile at therapeutic doses. However, further studies are necessary to fully understand its safety in long-term use and potential side effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine?
- Methodology : The synthesis typically involves nucleophilic substitution and allylation. For example, the cyclopropylmethoxy group can be introduced via reaction of bromomethylcyclopropane with a hydroxyl-containing pyrimidine intermediate (e.g., 4-hydroxy-2-pyrimidinamine) in polar aprotic solvents (e.g., acetonitrile) using K₂CO₃ as a base under reflux conditions . Allylation may proceed via Mitsunobu reaction or Pd-catalyzed coupling. Post-synthesis purification often employs silica gel chromatography (hexane:EtOAc gradients) .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropylmethoxy protons at δ ~0.5–1.5 ppm, allyl protons at δ ~5–6 ppm) .
- LCMS/HRMS : Validates molecular weight (e.g., [M+H]⁺) and detects impurities. ESI+ mode is preferred for polar intermediates .
- Elemental analysis : Ensures stoichiometric consistency .
Q. What safety protocols should be followed when handling this compound?
- Methodology :
- Use PPE (gloves, goggles, lab coats) due to potential irritancy of pyrimidine derivatives.
- Work in a fume hood to avoid inhalation; store in inert atmospheres (N₂/Ar) to prevent degradation.
- Refer to SDS guidelines for pyrimidines, which recommend spill containment with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste channels .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the cyclopropylmethoxy group?
- Methodology :
- Solvent selection : Acetonitrile or DMF enhances nucleophilicity of the hydroxyl group in pyrimidine intermediates .
- Base screening : K₂CO₃ or Cs₂CO₃ improves reactivity in SN2 reactions.
- Temperature control : Reflux (80–100°C) ensures complete substitution while minimizing side reactions. Monitor progress via TLC (Rf shift) .
Q. How to resolve challenges in catalytic hydrogenation during synthesis?
- Methodology :
- Catalyst optimization : Use 10% Pd/C (5–10% w/w) under H₂ (1–3 atm). For incomplete reactions, repeat hydrogenation with fresh catalyst .
- Purification : Column chromatography (hexane:EtOAc) separates hydrogenated products from unreacted starting materials. Confirm conversion via LCMS .
Q. What strategies address low yields in allylation steps?
- Methodology :
- Coupling reagents : Employ HATU or DCC for amide/amine bond formation, enhancing efficiency .
- Protecting groups : Temporarily protect reactive sites (e.g., -NH₂ with Boc) to prevent side reactions. Deprotect with TFA post-allylation .
Q. How to design in vitro assays to evaluate biological activity?
- Methodology :
- Target selection : Prioritize kinases or receptors where pyrimidine derivatives show affinity (e.g., mGlu7 allosteric modulation) .
- Assay conditions : Use HEK293 cells transfected with target receptors. Measure IC₅₀ via fluorescence-based calcium mobilization assays .
- Metabolic stability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) to predict pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
